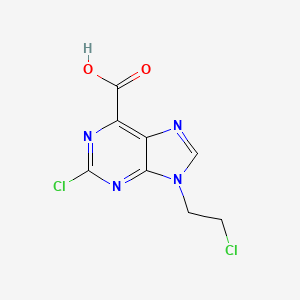

2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid

Description

2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid is a substituted purine derivative characterized by:

- Chlorine at position 2 of the purine ring.

- A 2-chloroethyl group at the N9 position.

- A carboxylic acid moiety at position 5.

Purine derivatives are pivotal in medicinal chemistry due to their structural similarity to endogenous nucleotides, enabling interactions with enzymes and receptors involved in DNA/RNA synthesis and signal transduction.

Properties

Molecular Formula |

C8H6Cl2N4O2 |

|---|---|

Molecular Weight |

261.06 g/mol |

IUPAC Name |

2-chloro-9-(2-chloroethyl)purine-6-carboxylic acid |

InChI |

InChI=1S/C8H6Cl2N4O2/c9-1-2-14-3-11-4-5(7(15)16)12-8(10)13-6(4)14/h3H,1-2H2,(H,15,16) |

InChI Key |

RKWHNUKXVSEZBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1CCCl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid typically involves the reaction of 2-chloropurine with 2-chloroethylamine under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 95°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions to form corresponding acids or alcohols.

Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Research

The primary applications of 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid are in pharmaceutical research.

Anticancer Agents

2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid's potential as a topoisomerase II inhibitor makes it unique among compounds targeting similar pathways in cancer treatment.

Chemical Modifications and Synthesis

The presence of chlorine substituents and a carboxylic acid group in 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid allows for chemical modifications and synthesis of related compounds. These synthetic pathways enable the alteration of existing purine structures to produce derivatives with specific biological activities.

Related Purine Derivatives

Purine derivatives have a wide range of biological activities and are used in various therapeutic applications. Examples include:

- CD73 Inhibitors Novel purine derivatives are being developed as CD73 inhibitors for cancer treatment .

- Heat Shock Protein 90 (HSP90) Inhibitors Purine compounds and their tautomers and pharmaceutically acceptable salts are used to suppress HSP90 for the treatment or prevention of HSP90-dependent diseases, such as breast carcinoma .

- 9H-Purine-2,6-diamine Derivatives 9H-purine-2,6-diamine derivatives are used in treating proliferative diseases .

Research on Related Compounds

Mechanism of Action

The mechanism of action of 2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Key Observations :

- Methyl (e.g., CAS 2346-73-8) is common in nucleoside analogs but offers less metabolic resistance than chloroethyl .

- Position 6 Functional Groups: Carboxylic acid enhances hydrophilicity and metal-binding capacity, critical for enzyme inhibition (e.g., kinase targets) . Morpholino (CAS 1439824-88-0) and amine groups (CAS 39639-47-9) improve solubility but reduce acidity, altering pharmacokinetics .

Positional Isomerism: Carboxylic Acid at Position 8 vs. 6

- 2-Chloro-9H-purine-8-carboxylic acid (CID 24904020) has the carboxylic acid at position 8 instead of 6.

Functional Group Modifications

Table 2: Functional Group Impact on Reactivity

Biological Activity

2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid, a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor and antiviral agent. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a purine ring structure, which is integral to many biological molecules, including nucleic acids. Its molecular formula is C₉H₈Cl₂N₅O₂, with a molecular weight of approximately 251.09 g/mol. The presence of two chlorine atoms and a carboxylate functional group enhances its reactivity and biological activity compared to other purine derivatives.

Antitumor Activity

Research indicates that 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid exhibits significant antitumor properties through mechanisms such as:

- Inhibition of DNA Synthesis : The compound can form covalent bonds with nucleophilic sites in DNA, leading to the inhibition of critical cellular processes involved in tumor growth.

- Interference with Cellular Signaling Pathways : It may disrupt various signaling pathways essential for cancer cell survival and proliferation.

Antiviral Properties

The compound also shows promise as an antiviral agent. Its mechanism involves:

- Inhibition of Viral Replication : Similar to other purine analogs, it may interfere with viral nucleic acid synthesis, thereby reducing viral load in infected cells.

Synthesis Methods

The synthesis of 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid typically involves multi-step chemical reactions. Some common methods include:

- Esterification Reactions : Utilizing carboxylic acids and alcohols under acidic conditions.

- Cyclization Reactions : Often involving polyphosphoric acid or phosphoryl chloride to form the purine ring structure .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer models, with IC₅₀ values significantly lower than those of standard chemotherapeutics like doxorubicin.

Case Study 2: Antiviral Activity

In another study focusing on antiviral properties, the compound was tested against Hepatitis C Virus (HCV). The results demonstrated that it inhibited HCV replication with an EC₅₀ value in the low micromolar range, suggesting its potential as a therapeutic agent for viral infections .

Comparative Analysis

To better understand the uniqueness of 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid, a comparison with other related compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Chloropurine | C₅H₄ClN₅ | Simpler structure without alkyl groups |

| 9-Ethyladenine | C₇H₁₀N₄ | Ethyl substitution at the 9th position |

| 6-Chloro-9-methylpurine | C₇H₈ClN₅ | Methyl group at the 9th position |

| 2-Chloroadenine | C₇H₇ClN₄ | Chlorine at the 2nd position |

| 9-(2-Chloroethyl)adenine | C₈H₁₀ClN₅ | Similar ethyl substitution but lacks carboxylate |

The dual chlorine substituents and carboxylate functionality of 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid contribute to its distinct pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.